

An In-Depth Technical Guide to RU 35929: Current Knowledge and Data

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Compound of Interest

Compound Name: RU 35929

Cat. No.: B1680175

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For Researchers, Scientists, and Drug Development Professionals

Introduction

RU 35929 is a chemical entity identified as a nootropic, or "smart drug," suggesting its potential to enhance cognitive functions such as learning and memory.[1][2][3][4] Despite this classification, a comprehensive review of publicly accessible scientific literature reveals a significant scarcity of detailed research on its pharmacology. This guide aims to consolidate the available information on **RU 35929**, while also highlighting the current gaps in knowledge regarding its pharmacokinetic and pharmacodynamic profiles.

Chemical and Physical Properties

RU 35929 is chemically known as (±)-1-benzenesulphonyl-2-oxo-5-ethoxypyrrolidine.[5][6] Its molecular structure has been elucidated through X-ray and ¹H-NMR spectroscopy, providing a foundational understanding of its three-dimensional conformation.[3] Further research has explored its interaction with cyclodextrins, suggesting potential for formulation strategies to enhance its solubility and stability.[5]

Table 1: Physicochemical Properties of **RU 35929**

Property	Value	Reference
CAS Number	111711-47-8	[1][7][8]
Molecular Formula	C12H15NO4S	[2]
Molecular Weight	269.32 g/mol	[2]
Synonyms	(±)-1-benzenesulphonyl-2-oxo-5-ethoxypyrrolidine	[5][6]
Classification	Nootropic, Antiamnesic agent	[9][10]

Pharmacokinetics

There is a notable absence of published data regarding the pharmacokinetics of **RU 35929**. Key parameters such as absorption, distribution, metabolism, and excretion (ADME) have not been detailed in the available scientific literature. Understanding these properties is critical for determining appropriate dosing regimens, predicting potential drug-drug interactions, and assessing the overall safety profile of the compound. The lack of this information presents a significant hurdle in the preclinical and clinical development of **RU 35929**.

Pharmacodynamics

The pharmacodynamic profile of **RU 35929** remains largely uncharacterized. While it is labeled as a nootropic agent, the specific molecular targets and mechanisms of action through which it might exert its cognitive-enhancing effects are unknown. There are no publicly available studies detailing its binding affinities to receptors, enzyme inhibition profiles, or effects on neurotransmitter systems.

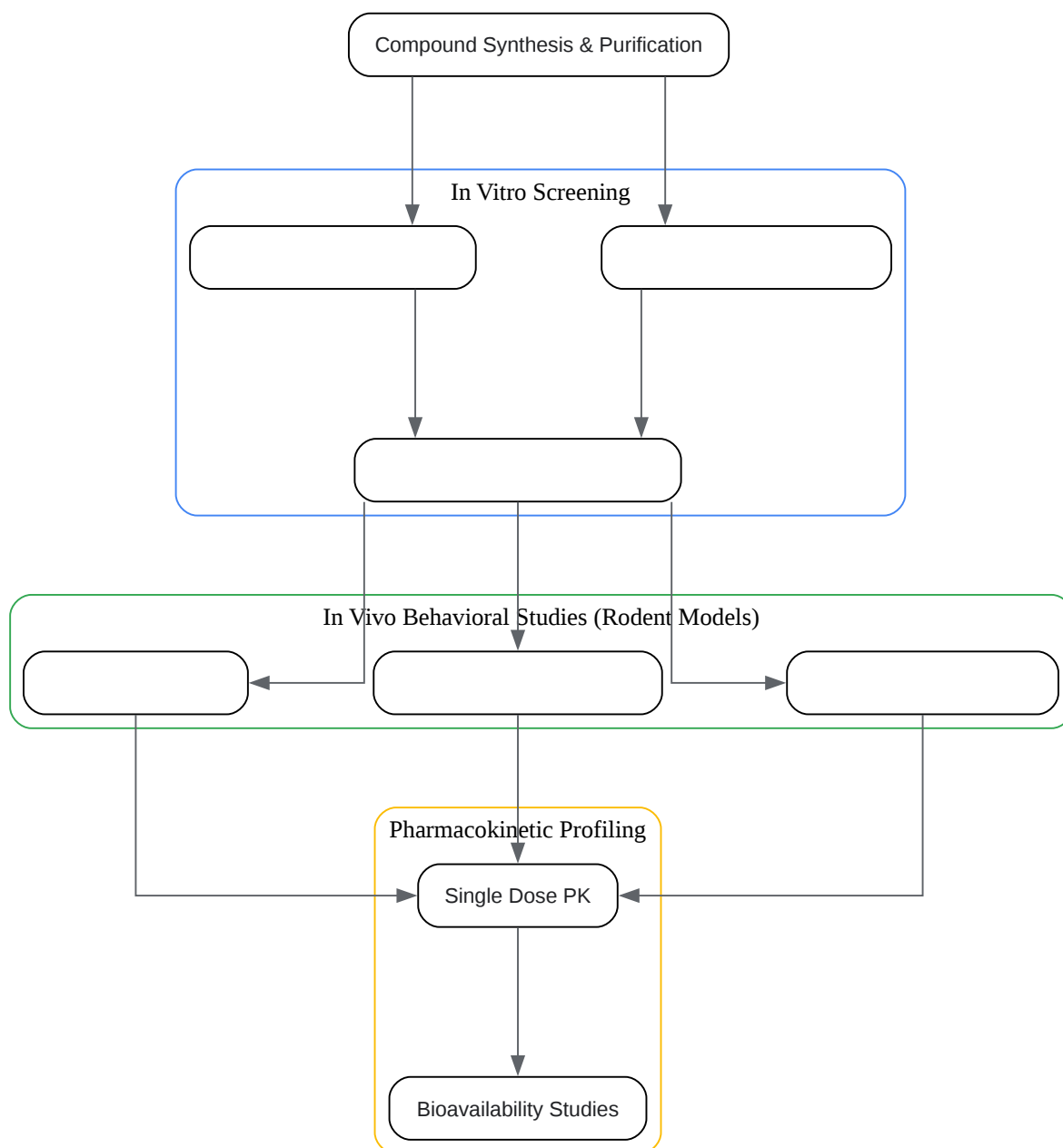
Experimental Protocols

Detailed experimental protocols for in vivo or in vitro studies involving **RU 35929** are not available in the public domain. While its crystal structure has been analyzed, the methods for its synthesis and purification, as well as the protocols for any pharmacological or toxicological assessments, have not been published in peer-reviewed journals.

Signaling Pathways and Logical Relationships

Due to the lack of information on its mechanism of action, it is not possible to construct any diagrams of signaling pathways affected by **RU 35929**. The logical relationships between its chemical structure and biological activity are yet to be established through rigorous scientific investigation.

To illustrate a hypothetical experimental workflow for initial screening of a nootropic compound like **RU 35929**, the following diagram is provided.



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Caption: Hypothetical workflow for the initial evaluation of a novel nootropic agent.

Conclusion

While **RU 35929** has been identified as a potential nootropic agent, the publicly available scientific data is insufficient to provide a comprehensive understanding of its pharmacokinetic and pharmacodynamic properties. The lack of published research on its mechanism of action, efficacy, and safety profile means that its potential as a therapeutic agent remains unevaluated. Further in-depth studies are required to characterize this compound and determine its viability for drug development. Researchers interested in this molecule would need to conduct foundational in vitro and in vivo studies to generate the necessary data for a thorough pharmacological assessment.

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